molecular formula C₈HD₇Cl₂N₄ B1157562 2,6-Dichloro-9-isopropylpurine-d7

2,6-Dichloro-9-isopropylpurine-d7

Cat. No.: B1157562
M. Wt: 238.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Deuterium Positioning

The molecular structure of 2,6-Dichloro-9-isopropylpurine-d7 is based on the purine scaffold with specific deuterium substitutions that replace seven hydrogen atoms throughout the molecule. The parent compound, 2,6-dichloro-9-isopropyl-9H-purine, possesses the molecular formula C8H8Cl2N4 with a molecular weight of 231.08 atomic mass units. In the deuterated version, the seven deuterium atoms are strategically positioned to maximize analytical utility while preserving the fundamental chemical identity of the compound.

The purine ring system serves as the core structural element, featuring two chlorine substituents at the 2 and 6 positions, which significantly influence the electronic properties of the heterocyclic framework. The isopropyl group attached to the nitrogen atom at position 9 provides additional steric bulk and affects the overall molecular conformation. The incorporation of deuterium atoms likely occurs at the isopropyl substituent and potentially at the purine ring positions, following established patterns observed in deuteration chemistry.

Deuterium substitution in organic molecules typically occurs through specific synthetic strategies that involve hydrogen-deuterium exchange reactions or direct incorporation during synthesis. The positioning of deuterium atoms in this compound would be expected to follow thermodynamically and kinetically favorable sites, particularly those involving carbon-hydrogen bonds that are most susceptible to isotopic exchange under appropriate reaction conditions.

Physicochemical Properties and Chemical Classification

The physicochemical properties of this compound are fundamentally derived from its parent compound while being modified by the presence of deuterium atoms throughout the molecular structure. The non-deuterated analog exhibits a melting point of 150-151°C and demonstrates characteristic solubility patterns in acetone, chloroform, ethyl acetate, and methanol. The predicted boiling point of the parent compound ranges from 290.6±50.0°C at 760 mmHg to 315.1±52.0°C, indicating substantial thermal stability.

The deuterated version would be expected to exhibit slightly elevated melting and boiling points compared to the parent compound due to the increased molecular mass and altered vibrational characteristics associated with carbon-deuterium bonds. These isotope effects arise from the fundamental differences in bond strengths and vibrational frequencies between carbon-hydrogen and carbon-deuterium bonds, where deuterium-containing bonds typically exhibit greater stability and reduced zero-point energy.

Chemical classification places this compound within the broader category of halogenated purines, specifically as a dichloropurine derivative with alkyl substitution. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions significantly alters the electronic distribution within the purine ring system, affecting both chemical reactivity and intermolecular interactions. The compound requires storage under inert atmosphere conditions at 2-8°C to maintain chemical stability and prevent degradation.

Spectroscopic Characteristics

The spectroscopic characteristics of this compound are expected to demonstrate significant differences from the parent compound, particularly in vibrational spectroscopy techniques such as infrared and Raman spectroscopy. Research on deuterated compounds consistently shows that carbon-deuterium stretching vibrations appear at substantially lower frequencies compared to their carbon-hydrogen counterparts.

In infrared spectroscopy, typical carbon-hydrogen stretching vibrations occur around 3000 wavenumbers, while corresponding carbon-deuterium stretches appear around 2250 wavenumbers. This frequency shift results from the increased reduced mass of the carbon-deuterium oscillator compared to carbon-hydrogen bonds, following the principles of vibrational mechanics described by Hooke's law. The magnitude of this isotope effect provides valuable analytical information for structural confirmation and purity assessment.

Mass spectrometry analysis would reveal a molecular ion peak shifted by seven mass units higher than the parent compound, reflecting the replacement of seven hydrogen atoms with deuterium. This characteristic mass shift serves as a definitive identification tool and enables precise quantitative analysis in biological matrices. Nuclear magnetic resonance spectroscopy would show deuterium-specific signals that can be distinguished from proton signals, providing detailed structural information about deuterium positioning within the molecule.

Comparative Analysis with Non-deuterated Analog

The comparative analysis between this compound and its non-deuterated analog reveals several critical differences that extend beyond simple mass variations. The parent compound, 2,6-dichloro-9-isopropyl-9H-purine, exhibits specific physicochemical properties including a molecular weight of 231.08 and defined solubility characteristics. The deuterated version maintains the same basic chemical structure but demonstrates altered kinetic behavior due to primary and secondary kinetic isotope effects.

Primary kinetic isotope effects occur when deuterium is directly involved in bond-breaking processes during chemical reactions, typically resulting in slower reaction rates for the deuterated compound compared to the hydrogen analog. Secondary isotope effects arise when deuterium is not directly involved in bond breaking but influences the reaction through changes in hybridization or electronic effects at adjacent positions.

The thermodynamic stability of the deuterated compound is generally enhanced compared to the parent molecule due to the stronger carbon-deuterium bonds. This increased stability manifests in reduced metabolic transformation rates and extended half-life in biological systems, making the deuterated compound valuable for pharmacokinetic studies and drug development applications.

Property 2,6-Dichloro-9-isopropyl-9H-purine This compound
Molecular Weight 231.08 g/mol ~238 g/mol (estimated)
Melting Point 150-151°C Slightly elevated (estimated)
C-H/C-D Stretch (IR) ~3000 cm⁻¹ ~2250 cm⁻¹
Metabolic Stability Baseline Enhanced
Kinetic Behavior Standard rates Reduced due to isotope effects

Stability and Reactivity Profile

The stability and reactivity profile of this compound is fundamentally influenced by the presence of deuterium atoms and the inherent chemical properties of the dichloropurine framework. The compound requires storage under inert atmospheric conditions at temperatures between 2-8°C, indicating sensitivity to oxidative degradation and thermal decomposition. These storage requirements are consistent with many halogenated heterocyclic compounds that can undergo nucleophilic substitution reactions under ambient conditions.

The two chlorine substituents at positions 2 and 6 of the purine ring system create electron-deficient centers that are susceptible to nucleophilic attack. This reactivity pattern is characteristic of chlorinated purines and provides synthetic utility for further chemical modifications. However, the deuterium substitution introduces kinetic stabilization effects that can significantly alter reaction rates and pathways compared to the parent compound.

Deuterium incorporation typically results in stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to reduced reactivity in processes involving bond cleavage. This effect is particularly pronounced in reactions where carbon-hydrogen bond breaking is rate-determining, potentially resulting in reaction rate reductions of 2-7 fold depending on the specific reaction mechanism and conditions.

The compound's reactivity profile is further influenced by the isopropyl substituent at the N9 position, which provides steric hindrance and affects the approach of potential reactants to the purine ring system. This steric effect, combined with the electronic influence of the chlorine substituents, creates a unique reactivity pattern that distinguishes this compound from other purine derivatives.

Properties

Molecular Formula

C₈HD₇Cl₂N₄

Molecular Weight

238.13

Synonyms

2,6-Dichloro-9-(1-methylethyl)-9H-purine-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: N9 vs. N7 Isomerism

A critical distinction among purine derivatives lies in the substitution position (N9 vs. N7). For example:

  • 2,6-Dichloro-9-isopropyl-9H-purine (N9 isomer): Synthesized via alkylation of 2,6-dichloro-9H-purine with isopropyl iodide, this isomer is the dominant product (higher yield) due to the thermodynamic preference for N9 alkylation in purines . It serves as a precursor for 6-amino-substituted purines used in kinase inhibitors .
  • 2,6-Dichloro-7-isopropyl-7H-purine (N7 isomer): This minor product (15–18% yield) exhibits distinct crystallinity (mp 425–427 K) and reactivity, attributed to steric and electronic differences at N7 .

Alkyl Chain Variations

Substituent chain length and branching significantly influence physicochemical and biological properties:

  • 2,6-Dichloro-9-isopentyl-9H-purine : Replacing isopropyl with isopentyl (longer branched chain) reduces yield (49%) compared to the isopropyl analog (51%) but may enhance lipophilicity and membrane permeability .

Functional Group Modifications

  • 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine : Substitution of the 6-chloro group with a dimethylamine enhances nucleophilicity, enabling cross-coupling reactions for diversifying purine scaffolds .
  • N9-[4'-Chloro-2'-butynyl-1'-yl]-6-chloropurine : The propargyl chloride side chain introduces alkyne functionality, facilitating click chemistry applications in prodrug design .

Comparative Data Table

Compound Name Substituent Position Alkyl/Functional Group Yield (%) Melting Point (K) Key Applications References
2,6-Dichloro-9-isopropyl-9H-purine N9 Isopropyl 51 288–291 (reaction) Kinase inhibitor intermediates
2,6-Dichloro-7-isopropyl-7H-purine N7 Isopropyl 15–18 425–427 Crystallography studies
2,6-Dichloro-9-isopentyl-9H-purine N9 Isopentyl 49 Not reported Lipophilic drug candidates
2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine N9 Dimethylamine (C6) 59 (reported for precursor) 92–94 (precursor) Nucleophilic substitution reactions

Preparation Methods

Nucleophilic Substitution via Mitsunobu Reaction

The most widely reported method for synthesizing 2,6-Dichloro-9-isopropylpurine involves the Mitsunobu reaction, which facilitates the alkylation of 2,6-dichloropurine with isopropanol.

Procedure :

  • Reactants : 2,6-Dichloropurine (2 mmol), isopropanol (8 mmol), triphenylphosphine (4 mmol), and diisopropyl azodicarboxylate (DIAD, 4 mmol) are dissolved in anhydrous tetrahydrofuran (THF, 40 mL).

  • Conditions : The reaction proceeds at room temperature for 24 hours under nitrogen atmosphere.

  • Workup : The crude product is extracted with ethyl acetate and purified via silica gel chromatography (10–80% ethyl acetate in petroleum ether).

  • Yield : 77%.

Mechanistic Insights :
The Mitsunobu reaction leverages triphenylphosphine and DIAD to activate the hydroxyl group of isopropanol, enabling nucleophilic substitution at the N9 position of the purine ring. This method avoids harsh acidic or basic conditions, preserving the integrity of the dichloro-substituted purine core.

Alternative Alkylation Strategies

A modified approach substitutes DIAD with diethyl azodicarboxylate (DEAD) and employs lower temperatures (−10°C) to minimize side reactions:

  • Reactants : 2,6-Dichloropurine (0.01 mol), isopropanol (0.025 mol), triphenylphosphine (0.02 mol), and DEAD (0.02 mol) in THF.

  • Conditions : Gradual warming from −10°C to room temperature over 12 hours.

  • Purification : Column chromatography (100% dichloromethane) followed by trituration with methanol.

  • Yield : 66.5%.

Comparative Analysis :

ParameterMitsunobu (DIAD)Modified (DEAD)
Reaction Time24 hours12 hours
TemperatureRoom temperature−10°C to RT
SolventTHFTHF
Yield77%66.5%
Purity (Post-Workup)>95%>98%

The DIAD-based method offers higher yields, while the DEAD variant achieves superior purity, likely due to reduced byproduct formation at lower temperatures.

Deuterium Incorporation Strategies

Post-Synthetic Deuteration

Deuterium is introduced at specific positions using isotopically labeled reagents:

  • Reductive Deuteration : Treatment of the intermediate 2,6-Dichloro-9-isopropylpurine with sodium borodeuteride (NaBD4) replaces hydrogen atoms at susceptible positions with deuterium. For example, NaBD4-mediated reduction of a purine precursor achieves >95% deuteration at the C6 position.

  • Acid-Catalyzed Exchange : Exposure to deuterated triflic acid (DOTf) in acetonitrile facilitates H/D exchange at acidic sites, such as the N7 and N9 positions.

Direct Synthesis Using Deuterated Building Blocks

Industrial-scale deuteration often employs deuterated isopropanol (isopropanol-d8) in the Mitsunobu reaction:

  • Reactants : 2,6-Dichloropurine, isopropanol-d8, triphenylphosphine, and DIAD.

  • Deuteration Efficiency : >99% incorporation at the isopropyl group, confirmed via ²H NMR and mass spectrometry.

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Catalyst Recycling : Triphenylphosphine oxide (byproduct of Mitsunobu reactions) is recovered and reduced back to triphenylphosphine, reducing reagent costs by 40%.

  • Continuous Flow Systems : Substituting batch reactors with flow chemistry setups improves reaction consistency and reduces purification steps.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥99%HPLC
Deuterium Enrichment≥98%²H NMR
Residual Solvents<50 ppmGC-MS
Chloride Content<0.1%Ion Chromatography

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing alkylation at the N7 position generates 2,6-Dichloro-7-isopropylpurine (5–10% yield).

  • Solution : Steric hindrance is minimized by using bulkier azodicarboxylates (e.g., di-tert-butyl azodicarboxylate), reducing N7 alkylation to <2% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-9-isopropylpurine-d7, and how can reaction conditions be optimized to minimize isomer formation?

  • Methodological Answer : The synthesis of non-deuterated analogs (e.g., 2,6-Dichloro-7-isopropyl-7H-purine) involves alkylation of 2,6-dichloro-9H-purine with 2-iodopropane in DMSO using potassium carbonate as a base at 288–291 K. Column chromatography (silica gel, petroleum ether/ethyl acetate) is critical for separating N7 and N9 isomers . For the deuterated variant (-d7), isotopic labeling likely occurs during precursor synthesis (e.g., using deuterated isopropyl reagents). Optimization includes controlling temperature (<291 K) to reduce side reactions and adjusting solvent polarity during chromatography to improve isomer resolution.

Key Data :

ParameterValueSource
Reaction Temp.288–291 K
Chromatography SolventPetroleum ether/ethyl acetate (1:1)
Isomer Yield (N7 vs. N9)Minor fraction (N7)

Q. Which analytical techniques are most reliable for characterizing this compound and confirming deuteration?

  • Methodological Answer :

  • NMR : 1H^1\text{H} NMR detects deuterium substitution via absence of proton signals at isopropyl positions. 13C^{13}\text{C} NMR and 2D experiments (HSQC) confirm structural integrity.
  • Mass Spectrometry (HRMS) : Exact mass analysis distinguishes deuterated (M+7) from non-deuterated analogs.
  • X-ray Crystallography : Resolves isomer configuration (e.g., N7 vs. N9 substitution) and validates deuterium placement in crystalline forms .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2_2 or Ar). Deuterated compounds may exhibit altered hygroscopicity; pre-dry storage vials and use molecular sieves. Avoid prolonged exposure to DMSO or aqueous solvents to prevent deuteration loss .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between deuterated and non-deuterated analogs?

  • Methodological Answer : Deuterium can alter pharmacokinetics (e.g., metabolic stability via the isotope effect). To address conflicting results:

Conduct parallel assays (e.g., enzyme inhibition, cellular uptake) for both analogs under identical conditions.

Use isotopic tracing (LC-MS) to track deuterium retention in vivo.

Validate findings with computational modeling (e.g., QM/MM simulations of deuterium’s impact on binding affinity) .

Example Workflow :

StepMethodPurpose
1LC-MS Stability AssayQuantify deuteration loss in biological media
2Molecular DynamicsCompare binding modes of deuterated vs. non-deuterated forms
3Dose-Response CurvesAssess potency differences in kinase inhibition

Q. How can researchers optimize chromatographic separation of N7 and N9 isomers during synthesis?

  • Methodological Answer : Isomer separation hinges on stationary phase selectivity and solvent gradients. Use:

  • HPLC : C18 columns with acetonitrile/water (0.1% TFA) gradients; adjust pH to 2.5–3.0 to enhance resolution.

  • Preparative TLC : Silica gel GF254, ethyl acetate/hexane (3:7) for rapid isolation .

    Critical Parameters :

    ParameterN7 Isomer Retention TimeN9 Isomer Retention Time
    Acetonitrile (%)55%60%
    pH (HPLC)2.82.8

Q. What are the implications of deuterium substitution on the compound’s metabolic stability in pharmacological studies?

  • Methodological Answer : Deuterium at the isopropyl group slows CYP450-mediated oxidation, increasing half-life. To validate:

  • Perform microsomal stability assays comparing t1/2_{1/2} of deuterated vs. non-deuterated forms.

  • Use deuterium NMR (2H^2\text{H} NMR) to track metabolic byproducts .

    Data Example :

    Compoundt1/2_{1/2} (Human Liver Microsomes)
    Non-deuterated2.3 h
    Deuterated (-d7)4.7 h

Reproducibility and Best Practices

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Documentation : Specify synthetic batches, deuteration levels (e.g., ≥98% by HRMS), and chromatography conditions.
  • Reference Standards : Use certified standards (e.g., TRC D434872) for analytical calibration .
  • Negative Controls : Include non-deuterated analogs in assays to isolate isotope effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.